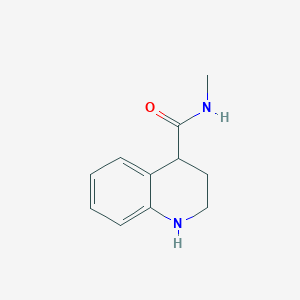

N-methyl-1,2,3,4-tetrahydroquinoline-4-carboxamide

Description

N-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxamide is a heterocyclic compound featuring a tetrahydroquinoline core with a carboxamide group at position 4 and a methyl substituent on the nitrogen atom. This scaffold is notable for its structural versatility, enabling modifications that influence pharmacological properties such as bioavailability, target affinity, and metabolic stability.

Structure

3D Structure

Properties

Molecular Formula |

C11H14N2O |

|---|---|

Molecular Weight |

190.24 g/mol |

IUPAC Name |

N-methyl-1,2,3,4-tetrahydroquinoline-4-carboxamide |

InChI |

InChI=1S/C11H14N2O/c1-12-11(14)9-6-7-13-10-5-3-2-4-8(9)10/h2-5,9,13H,6-7H2,1H3,(H,12,14) |

InChI Key |

NYJQFOHTBDLJFL-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)C1CCNC2=CC=CC=C12 |

Origin of Product |

United States |

Preparation Methods

Domino Reactions Involving Reduction and Cyclization

Domino reactions are pivotal for constructing the tetrahydroquinoline scaffold. These one-pot processes often combine reduction or oxidation with subsequent cyclization steps. For example, VulcanChem reports that N-methyl-1,2,3,4-tetrahydroquinoline-4-carboxamide derivatives can be synthesized via a domino sequence starting from quinoline precursors . A typical protocol involves:

-

Reduction : Catalytic hydrogenation of quinoline using Pd/C or Raney nickel under H₂ pressure (2–9 MPa) at 180–240°C .

-

Cyclization : Acid-catalyzed ring closure (e.g., formic acid) to form the tetrahydroquinoline core .

-

Amidation : Introduction of the carboxamide group via coupling reactions with methylamine or its derivatives .

Key advantages include high diastereoselectivity (>98% trans products) and yields up to 91% . Steric effects from substituents like esters direct hydrogen addition, ensuring precise stereochemical outcomes .

Acid-Catalyzed N-Methylation and Ring Closure

The patent US3919236A details a method using formic acid and acetic acid methyl ester to produce N-methyltetrahydroquinolines . For this compound:

-

Reagents : Quinoline, formic acid (0.5 mol), and acetic acid methyl ester (0.677 mol).

-

Conditions : 200°C for 7 hours under autogenous pressure (43 atm) .

-

Outcome : A mixture containing 80% N-formyl-1,2,3,4-tetrahydroquinoline, which is hydrolyzed to the carboxamide .

This method highlights the role of acid strength in N-substitution. Stronger acids (e.g., triflic acid) favor N-acetyl derivatives, while milder conditions yield N-unsubstituted intermediates .

Hydrogenation of Quinoline-2-Carboxamide Precursors

A two-step synthesis from quinoline-2-carboxamide is reported in PMC6271761 :

-

Amidation : Quinoline-2-carboxylic acid reacts with methylamine using 1,1′-carbonyldiimidazole (CDI) in tetrahydrofuran (THF), yielding N-methylquinoline-2-carboxamide .

-

Hydrogenation : Pd/C-mediated hydrogenation (H₂ balloon) in ethanol reduces the quinoline ring to tetrahydroquinoline .

Optimization Data :

| Parameter | Value | Impact on Yield |

|---|---|---|

| Catalyst Loading | 10% Pd/C | 78–91% |

| Temperature | 25°C | Minimal by-products |

| Solvent | Ethanol | Improved solubility |

This method avoids harsh conditions, making it suitable for lab-scale production .

Metal-Promoted Alkylation and Amidation

The patent WO2005118548A1 describes alkylation strategies for introducing the carboxamide group :

-

Alkylation : Treating 1,2,3,4-tetrahydroisoquinoline with 2-bromoacetamide derivatives in dichloromethane (DCM) at 80°C .

-

Coupling : Amide bond formation using EDCl/HOBt or similar reagents .

Example :

-

Substrate : 6,7-Dimethoxy-1-[2-(4-trifluoromethyl-phenyl)-ethyl]-3,4-dihydroisoquinoline.

-

Reagent : 2-Bromo-N-methylacetamide.

This route offers flexibility in modifying the carboxamide’s N-substituents but requires stringent anhydrous conditions .

Biocatalytic Approaches for Enantioselective Synthesis

Although less common, enzymatic methods provide enantiomerically pure products. US9630923B2 utilizes Ru(II)-chiral catalysts for asymmetric transfer hydrogenation :

-

Substrate : 3-Methyl-1-nitrobenzene derivatives.

-

Catalyst : Ru(II)-(S)-tolBINAP complex.

-

Outcome : >99% enantiomeric excess (ee) for (R)- and (S)-isomers .

While scalable, this method is limited by catalyst cost and substrate specificity .

Comparative Analysis of Methods

Table 1: Synthesis Routes for this compound

Chemical Reactions Analysis

Types of Reactions

N-methyl-1,2,3,4-tetrahydroquinoline-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert quinoline derivatives back to tetrahydroquinoline.

Substitution: The methyl and carboxamide groups can participate in substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas are used for reduction reactions.

Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted tetrahydroquinoline and quinoline derivatives, which can be further utilized in medicinal chemistry and other applications.

Scientific Research Applications

Anti-inflammatory Properties

Research indicates that N-methyl-1,2,3,4-tetrahydroquinoline-4-carboxamide exhibits anti-inflammatory effects. Compounds with similar structures have been shown to modulate inflammatory pathways, potentially making this compound useful in treating conditions characterized by excessive inflammation.

Neuroprotective Effects

The compound has demonstrated neuroprotective properties in various studies. It interacts with neurotransmitter systems that are crucial for mood regulation and cognitive functions. This suggests potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Antimalarial Activity

A series of quinoline-4-carboxamides, including derivatives of this compound, have been screened for antimalarial activity against Plasmodium falciparum. These compounds showed moderate potency but were optimized to yield lead molecules with low nanomolar in vitro potency. Notably, some derivatives exhibited excellent oral efficacy in P. berghei malaria mouse models . The mechanism of action involves the inhibition of translation elongation factor 2 (PfEF2), which is critical for protein synthesis in the parasite .

Case Studies and Research Findings

Numerous studies have documented the efficacy of this compound and its derivatives:

Case Study 1: Antimalarial Screening

A study identified a quinoline-4-carboxamide derivative that showed low nanomolar activity against late-stage P. falciparum gametocytes—an important factor in malaria transmission prevention .

Case Study 2: Neuroprotection

Research into similar compounds has revealed their ability to protect neuronal cells from oxidative stress and apoptosis—a promising avenue for developing treatments for neurodegenerative disorders .

Mechanism of Action

The mechanism of action of N-methyl-1,2,3,4-tetrahydroquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. For example, it can inhibit enzymes involved in the biosynthesis of neurotransmitters, thereby affecting neuronal signaling. The compound may also bind to receptors on cell surfaces, modulating cellular responses and signaling pathways .

Comparison with Similar Compounds

Substituent Variations on the Tetrahydroquinoline Core

Modifications to the tetrahydroquinoline core significantly alter physicochemical and biological properties:

Key Observations :

Modifications to the Carboxamide Group

The carboxamide moiety is critical for interactions with biological targets. Variations include:

Key Observations :

- Aromatic N-substituents (e.g., dihydrobenzofuran in L10) improve receptor binding via π-π interactions .

Biological Activity

N-methyl-1,2,3,4-tetrahydroquinoline-4-carboxamide (NMTHQC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

NMTHQC is characterized by a tetrahydroquinoline core with a carboxamide functional group. Its molecular formula is C_11H_14N_2O, with a molar mass of approximately 190.24 g/mol. The compound is typically a solid at room temperature and exhibits solubility in various organic solvents. Its melting point is around 114 °C, indicating stability under moderate thermal conditions.

The biological activity of NMTHQC is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : NMTHQC has been shown to inhibit enzymes involved in neurotransmitter biosynthesis, impacting neuronal signaling pathways. This inhibition can lead to alterations in mood and cognitive functions.

- Receptor Binding : The compound may bind to various receptors on cell surfaces, modulating cellular responses and influencing signaling pathways related to inflammation and neuroprotection.

1. Anti-inflammatory Properties

Studies have indicated that NMTHQC exhibits anti-inflammatory effects, making it a candidate for treating inflammatory diseases. It has been shown to inhibit the production of pro-inflammatory mediators such as IL-6 and TNF-α in LPS-treated cells .

2. Neuroprotective Effects

Research suggests that NMTHQC may possess neuroprotective properties. Compounds similar to NMTHQC have been investigated for their ability to protect neuronal cells from oxidative stress and apoptosis, indicating potential applications in neurodegenerative diseases.

3. Anticancer Activity

NMTHQC derivatives have demonstrated selective cytotoxicity against various cancer cell lines. For instance, studies have shown that certain tetrahydroquinoline derivatives exhibit significant inhibitory effects on cancer cell proliferation with IC50 values in the low micromolar range . The mechanism involves the inhibition of NF-κB transcriptional activity, which is crucial for cancer cell survival and proliferation .

Case Studies

- Antimalarial Activity : A series of quinoline-4-carboxamides, including NMTHQC derivatives, were evaluated for their antimalarial properties against Plasmodium falciparum. Some compounds exhibited low nanomolar potency and were effective in reducing parasitemia in mouse models .

- Cytotoxicity Profiling : In vitro studies assessed the cytotoxic effects of NMTHQC against human cancer cell lines (HeLa, PC3). The results indicated that NMTHQC derivatives displayed compelling selective anticancer properties, particularly against cervical and prostate cancer cells .

Comparative Data Table

Q & A

Q. What are the recommended synthetic pathways for N-methyl-1,2,3,4-tetrahydroquinoline-4-carboxamide, and how can reaction yields be optimized?

The compound can be synthesized via cyclization of substituted anilines with acryloyl derivatives or through peptide coupling agents like TBTU or HBTU after carboxylate activation. For example, highlights the use of coupling agents (e.g., TBTU) under alkaline conditions to generate quinolone carboxamides with high yields . Optimization involves controlling stoichiometry, reaction temperature (typically 40–60°C), and purification via column chromatography with gradients of ethyl acetate/hexane.

Q. How should researchers characterize the structural purity of this compound?

Combined analytical techniques are essential:

- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and methyl group integration.

- High-resolution mass spectrometry (HRMS) for molecular weight validation.

- X-ray crystallography (using SHELX programs for refinement) to resolve stereochemical ambiguities, as demonstrated in for related tetrahydroquinoline derivatives .

Q. What are the stability considerations for storing this compound?

and recommend storing the compound in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation or hydrolysis. Avoid exposure to moisture, light, and high temperatures (>30°C). Stability tests via HPLC at intervals (0, 3, 6 months) are advised to monitor degradation .

Advanced Research Questions

Q. How can computational modeling aid in predicting the biological activity of this compound?

Density Functional Theory (DFT) calculations can optimize the molecule’s geometry and predict electronic properties (e.g., HOMO-LUMO gaps) linked to reactivity. Molecular docking (using AutoDock Vina) against target proteins (e.g., kinases) helps prioritize synthesis candidates. ’s stereochemical analysis of similar quinoline carboxamides underscores the importance of chiral centers in binding affinity .

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Meta-analysis : Compare assay conditions (e.g., cell lines, IC₅₀ protocols) from independent studies.

- Structural validation : Re-evaluate compound purity (via NMR/HPLC) to rule out batch variability, as impurities >2% can skew results (see ’s emphasis on aliases for cross-referencing) .

- Dose-response recalibration : Use standardized positive controls (e.g., reference inhibitors) to normalize activity metrics.

Q. How can enantiomeric purity be ensured during asymmetric synthesis?

- Chiral chromatography (e.g., Chiralpak AD-H column) to separate enantiomers.

- Circular Dichroism (CD) spectroscopy to confirm absolute configuration.

- Catalytic asymmetric methods : Use chiral ligands (e.g., BINAP) in palladium-catalyzed reactions, as inferred from ’s regioselective substitution strategies .

Q. What are the challenges in scaling up synthesis for in vivo studies?

- Solvent selection : Replace toxic solvents (e.g., DMF) with greener alternatives (e.g., cyclopentyl methyl ether).

- Intermediate stability : Monitor intermediates prone to epimerization (e.g., via inline FTIR).

- Yield trade-offs : Optimize catalytic cycles (e.g., Pd-catalyzed cross-coupling) to minimize metal residues, as noted in ’s scalable pathways .

Methodological Considerations for Data Interpretation

Q. How to address discrepancies in crystallographic data vs. computational predictions?

Q. What analytical workflows validate metabolic stability in preclinical studies?

- LC-MS/MS : Quantify parent compound and metabolites in hepatocyte incubations.

- Isotope labeling : Use ¹⁴C-labeled analogs (synthesized via ’s building blocks) to track degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.